REACTION_CXSMILES
|
N1CC[O:4]CC1.[CH2:7]1[N:14]([CH2:15][CH2:16][NH+:17]([CH2:28][C:29]([O-:31])=[O:30])[CH2:18][CH2:19][N:20]2[CH2:27][C:25](=[O:26])[O:24][C:22](=[O:23])[CH2:21]2)[CH2:13][C:11](=[O:12])[O:10][C:8]1=[O:9].[OH2:32]>>[CH2:16]([N:17]([CH2:28][C:29]([OH:31])=[O:30])[CH2:18][CH2:19][N:20]([CH2:27][C:25]([OH:26])=[O:4])[CH2:21][C:22]([OH:24])=[O:23])[CH2:15][N:14]([CH2:7][C:8]([OH:10])=[O:9])[CH2:13][C:11]([OH:12])=[O:32]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
71.5 g
|
Type
|
reactant
|
Smiles
|
C1C(=O)OC(=O)CN1CC[NH+](CCN2CC(=O)OC(=O)C2)CC(=O)[O-]
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was evaporated three times from 400 mL water
|
Type
|
STIRRING
|
Details
|
stirred with 1 L of dry ethanol at 50° C. for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
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Details
|
The suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the solids were purified by ion-exchange chromatography on AGl-X8 (hydroxide form) resin
|
Type
|
WASH
|
Details
|
eluting with water
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |